molecular formula C12H18N2O2 B1401138 5-(Benzyloxy)pentanehydrazide CAS No. 1339495-04-3

5-(Benzyloxy)pentanehydrazide

Cat. No. B1401138
M. Wt: 222.28 g/mol
InChI Key: OMDBUBRGKQELTE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanehydrazide is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.286 . It is primarily used for research purposes .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity : 5-(Benzyloxy)pentanehydrazide derivatives have been synthesized and tested for anticancer activity. These compounds showed moderate anticancer activity at low concentrations against multiple cancer cell lines, including breast, leukemia, and cervixuterus cancer cells (Xu, Yang, & Zhang, 2013).
  • Anti-Bone Cancer Activity : A study focused on a heterocyclic compound derived from 5-(Benzyloxy)pentanehydrazide demonstrated significant anti-bone cancer activity in vitro against various human bone cancer cell lines. The research also included molecular docking studies to explore potential antiviral activities (Lv et al., 2019).

Anticonvulsant Applications

  • Anticonvulsant Activities of Benzoxazole Derivatives : Derivatives containing 5-(Benzyloxy)pentanehydrazide have shown potential as anticonvulsant agents. One compound in particular displayed notable efficacy and safety in comparison to traditional anticonvulsant drugs (Song et al., 2019).
  • Synthesis and Evaluation of Anticonvulsant Properties : Various derivatives of 5-(Benzyloxy)pentanehydrazide were synthesized and evaluated for anticonvulsant properties. Some compounds demonstrated significant activity in both major seizure models and were devoid of neurotoxicity (Siddiqui, Alam, & Stables, 2011).
  • Design of Novel Anticonvulsant Agents : In the design and synthesis of new anticonvulsant agents, 5-(Benzyloxy)pentanehydrazide derivatives showed promising results. The introduction of specific groups enhanced their anticonvulsant activity, mediated through benzodiazepine receptors (Zarghi et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It’s important to handle 5-(Benzyloxy)pentanehydrazide with appropriate safety measures.

Future Directions

5-(Benzyloxy)pentanehydrazide is primarily used for research purposes . Future directions may include further studies on its synthesis, properties, and potential applications.

properties

IUPAC Name

5-phenylmethoxypentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDBUBRGKQELTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pentanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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